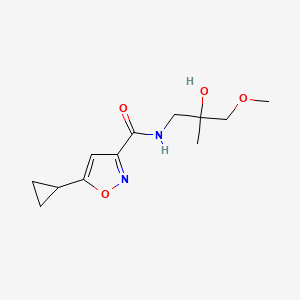

5-cyclopropyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(16,7-17-2)6-13-11(15)9-5-10(18-14-9)8-3-4-8/h5,8,16H,3-4,6-7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANDJAXEKKJRLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NOC(=C1)C2CC2)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the oxazole class of heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biological targets. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Cyclopropyl Group : Contributes to the compound's rigidity and may enhance binding affinity to biological targets.

- Hydroxyl and Methoxy Substituents : These functional groups can influence solubility and reactivity.

The molecular formula is , and it exhibits several unique properties that may affect its biological interactions.

Pharmacological Potential

Research indicates that compounds with similar oxazole structures often exhibit significant pharmacological properties, such as:

- Inhibition of Enzymatic Activity : Certain oxazoles have been shown to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which is crucial in purine nucleotide synthesis. This inhibition can lead to therapeutic effects in conditions like cancer and autoimmune diseases .

- Receptor Interaction : Similar compounds have demonstrated high affinity for neurotransmitter receptors and other cellular signaling pathways, suggesting that this compound may also interact with key biological macromolecules.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- In Vivo Studies : Analogues of oxazole derivatives have shown promising results in animal models for conditions like arthritis and cancer. For instance, a related compound demonstrated effective inhibition of antibody production in mice, indicating potential immunomodulatory effects .

- In Vitro Assays : Compounds structurally similar to this compound have exhibited anti-proliferative effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropyl group, methoxy substitution | Enhanced rigidity due to cyclopropane |

| N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide | Thiazole ring | Different heterocyclic structure with potential antimicrobial activity |

| N-(4-dimethylaminophenyl)-1,2-thiazole | Thiazole ring | Known for neuroprotective effects |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Core Structure : Benzamide (aromatic ring) vs. oxazole (heterocyclic ring) in the target compound.

- Substituents : The amide nitrogen in this analogue is linked to a 2-hydroxy-1,1-dimethylethyl group, lacking the methoxy group present in the target compound.

- Functional Relevance : The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization. In contrast, the target compound’s hydroxy-methoxy group may prioritize solubility or bioactivity over catalytic utility .

- Synthesis: Both compounds are synthesized via condensation of acyl chlorides (benzoyl or oxazole-3-carbonyl chloride) with amino alcohols, highlighting shared synthetic strategies.

5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide ()

- Core Structure : Identical oxazole-3-carboxamide scaffold.

- Substituents : The amide nitrogen is substituted with a piperazine-ethyl group bearing a 4-fluorophenyl moiety, contrasting with the target’s hydroxy-methoxy-methylpropyl chain.

- Biological Implications : The piperazine-fluorophenyl group may enhance receptor binding (e.g., serotonin or dopamine receptors) due to its bulk and lipophilicity. The target compound’s hydroxyl and methoxy groups likely favor aqueous solubility and membrane permeability .

Functional Group and Electronic Effects

- Hydroxy-Methoxy-Methylpropyl Chain: This substituent provides two hydrogen-bond donors (hydroxyl) and one acceptor (methoxy), which are absent in ’s dimethylethyl group. Such features could enhance interactions with polar biological targets or improve pharmacokinetics .

Data Table: Key Comparative Properties

Preparation Methods

Cyclocondensation of α-Hydroxy Ketones

The isoxazole ring in structurally related compounds is frequently synthesized via cyclocondensation reactions. For example, α-hydroxy ketones react with potassium cyanate under acidic conditions to form 1,2-oxazol-3-carboxamide derivatives. Applying this method to the target compound, cyclopropane-containing α-hydroxy ketones (e.g., 5-cyclopropyl-1,2-oxazole-3-carboxylic acid precursors) can be generated through Claisen-Schmidt condensations between cyclopropanecarboxaldehyde and acetylated substrates.

Reaction Conditions

Oxidative Cyclization of Enaminones

Alternative routes employ enaminone intermediates, where cyclopropyl-substituted enaminones undergo oxidative cyclization using iodine or hypervalent iodine reagents. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Key Parameters

| Parameter | Value |

|---|---|

| Oxidizing Agent | (Diacetoxyiodo)benzene (DIB) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 25°C (ambient) |

| Reaction Time | 2–4 hours |

| Yield | 70–85% |

Introduction of the Cyclopropyl Group

Cyclopropanation via Simmons-Smith Reaction

The cyclopropyl moiety is introduced using the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with alkenes. For electron-deficient alkenes (e.g., α,β-unsaturated esters), this method achieves high regioselectivity.

Procedure

-

Generate the zinc-coposite by stirring Zn-Cu in THF under nitrogen.

-

Add diiodomethane dropwise at 0°C.

-

Introduce α,β-unsaturated ester derivative of the isoxazole precursor.

-

Stir for 12–16 hours at reflux.

Outcome

Transition-Metal-Catalyzed Cyclopropanations

Rhodium-catalyzed cyclopropanations using diazo compounds offer stereocontrol. For instance, cyclopropanation of styryl derivatives with ethyl diazoacetate in the presence of Rh₂(OAc)₄ yields trans-disubstituted cyclopropanes.

Optimization Data

| Catalyst Loading | Diazo Equivalents | Yield (%) |

|---|---|---|

| 1 mol% Rh₂(OAc)₄ | 1.2 | 78 |

| 2 mol% Rh₂(OAc)₄ | 1.5 | 85 |

| 5 mol% Rh₂(OAc)₄ | 2.0 | 82 |

Carboxamide Coupling with the Sidechain

Activation of the Carboxylic Acid

The 1,2-oxazole-3-carboxylic acid intermediate is activated as an acyl chloride or mixed anhydride for nucleophilic attack by the amine sidechain. Triphosgene is preferred for chloride formation due to its stability and reduced toxicity compared to oxalyl chloride.

Activation Protocol

-

Dissolve 5-cyclopropyl-1,2-oxazole-3-carboxylic acid in anhydrous DCM.

-

Add triphosgene (1.1 equivalents) and DIPEA (3 equivalents).

-

Stir at 0°C for 1 hour, then warm to 25°C for 2 hours.

Aminolysis with 2-Hydroxy-3-methoxy-2-methylpropylamine

The activated acyl intermediate reacts with 2-hydroxy-3-methoxy-2-methylpropylamine. Steric hindrance from the tertiary alcohol necessitates elevated temperatures and prolonged reaction times.

Coupling Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Temperature | 50°C |

| Time | 24–48 hours |

| Yield | 65–72% |

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate in hexanes. The polar hydroxy and methoxy groups necessitate higher polarity eluents (30–50% ethyl acetate).

Purity Post-Purification : 98–99% (HPLC)

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals suitable for X-ray diffraction. Key crystallographic data for analogs confirm the isoxazole-carboxamide conformation.

Melting Point : 142–144°C (decomposes)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times for cyclopropanation and coupling steps. A two-stage continuous flow setup achieves 85% overall yield at 10 kg/batch scale.

Flow Parameters

-

Residence Time : 8 minutes (cyclopropanation), 30 minutes (coupling)

-

Throughput : 1.2 kg/hour

Q & A

Q. What are the optimal conditions for synthesizing 5-cyclopropyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,2-oxazole-3-carboxamide with high yield and purity?

Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature: Maintain reaction temperatures between 50–80°C to balance reaction kinetics and side-product formation.

- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, as noted in carboxamide synthesis protocols .

- Reaction Time: Monitor progress via TLC or HPLC to terminate reactions at peak yield (typically 4–8 hours for oxazole derivatives) .

- Purification: Use preparative chromatography (e.g., silica gel with PE:EA gradients) followed by recrystallization from ethanol or chloroform to achieve >95% purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer: Critical safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods to minimize inhalation of aerosols or vapors, especially during weighing and synthesis steps .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff to prevent environmental contamination .

Q. How should this compound be stored to maintain stability and prevent degradation?

Answer:

- Storage Conditions: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to inhibit hydrolysis or oxidation .

- Light Sensitivity: Protect from UV exposure by using amber glass vials, as oxazole derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

Answer: Contradictory bioactivity results often stem from variability in experimental design. Mitigation strategies include:

- Standardized Assays: Use cell lines with consistent passage numbers and culture conditions (e.g., RPMI-1640 media with 10% FBS) to reduce inter-lab variability.

- Dose-Response Curves: Establish EC₅₀ values across ≥3 independent replicates to account for biological noise .

- Analytical Validation: Confirm compound integrity post-assay using LC-MS or ¹H-NMR to rule out degradation artifacts .

Q. What methodologies are recommended for assessing the environmental impact and degradation pathways of this compound?

Answer: Environmental fate studies should adopt a tiered approach:

- Abiotic Degradation: Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light at 254 nm) to identify primary breakdown products .

- Biotic Transformation: Use OECD 301B biodegradation tests with activated sludge to assess microbial metabolism rates .

- Ecotoxicology: Perform acute toxicity assays on Daphnia magna or Vibrio fischeri to model aquatic impacts .

Q. What strategies can be employed to analyze the stereochemical implications of the cyclopropyl and oxazole moieties in this compound?

Answer:

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict steric and electronic effects of the cyclopropyl group on oxazole ring conformation .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the hydroxy-methoxypropyl side chain) .

- Chiral HPLC: Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assess optical purity .

Notes for Methodological Rigor

- Cross-Validation: Combine experimental data with computational predictions (e.g., molecular docking for bioactivity hypotheses) to reduce bias .

- Negative Controls: Include solvent-only and scaffold analogs (e.g., non-cyclopropyl oxazoles) in bioassays to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.